![molecular formula C9H16N2O2 B2711595 4-(2-Hydroxycyclopentyl)piperazin-2-one CAS No. 1545640-88-7](/img/structure/B2711595.png)
4-(2-Hydroxycyclopentyl)piperazin-2-one
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Overview
Description
“4-(2-Hydroxycyclopentyl)piperazin-2-one” is a compound that falls under the category of piperazin-2-ones . Piperazin-2-ones are known to exhibit a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazin-2-ones has been a subject of research in recent years. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has also been developed .Chemical Reactions Analysis
The chemical reactions involving piperazin-2-ones can be quite diverse. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another example is a palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group .Scientific Research Applications
- Piperazin-2-one derivatives have been investigated for their cytotoxic activity against cancer cells. Researchers have synthesized novel structures based on piperazin-2-one, including cyclic imines, lactams, and aminophosphonates. These compounds were evaluated for their impact on cell viability across different cancer cell lines .
- Heterocyclic compounds containing nitrogen atoms, such as piperazin-2-one, play a crucial role in medicinal chemistry. Commercially available drugs like praziquantel (an anthelmintic agent) and thiamine (vitamin B1) contain similar structural features .
- Asymmetric catalytic methods enable the synthesis of piperazin-2-ones with stereogenic centers. These strategies allow access to structurally diverse compounds, which can be valuable for drug discovery .
- Piperazin-2-one derivatives have been studied in the context of molecular neuro-oncology. Their antiproliferative and antitumor properties make them interesting candidates for further investigation .
Anticancer Research
Medicinal Chemistry
Asymmetric Synthesis
Molecular Neuro-Oncology
Crystallography and Structural Analysis
Future Directions
The future directions in the research of piperazin-2-ones involve the development of new synthesis methods and the exploration of their biological activities. The selective C–H functionalization of the piperazine ring is one of the areas that could encourage future research . Another promising direction is the development of one-pot asymmetric cascade processes applied to the synthesis of biologically active targets and drugs .
properties
IUPAC Name |
4-(2-hydroxycyclopentyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-8-3-1-2-7(8)11-5-4-10-9(13)6-11/h7-8,12H,1-6H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDRLQZAHDWNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCNC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxycyclopentyl)piperazin-2-one |
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